Home > Products > Screening Compounds P20313 > Concanamycin A,8-deethyl-8-methyl-
Concanamycin A,8-deethyl-8-methyl- -

Concanamycin A,8-deethyl-8-methyl-

Catalog Number: EVT-1571951
CAS Number:
Molecular Formula: C45H73NO14
Molecular Weight: 852.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Concanamycin B is a natural product found in Streptomyces and Streptomyces diastatochromogenes with data available.
Overview

Concanamycin A, 8-deethyl-8-methyl- is a potent macrolide antibiotic derived from the fermentation of Streptomyces griseus. It is known for its ability to inhibit vacuolar-type ATPase, an enzyme critical for acidifying intracellular compartments, thereby affecting various cellular processes. This compound is particularly significant in research related to cancer, apoptosis, and immune responses.

Source

Concanamycin A is primarily sourced from the fermentation of Streptomyces griseus and other related actinomycetes. The compound has been isolated and characterized through various methods, including chromatographic techniques and spectroscopic analysis. Its structural properties have been extensively studied to understand its biological activity and potential therapeutic applications.

Classification

Concanamycin A belongs to the class of plecomacrolides, a subgroup of macrolide antibiotics. It is structurally related to other compounds such as bafilomycin A1 and has been classified based on its mechanism of action as a specific inhibitor of vacuolar-type ATPases.

Synthesis Analysis

Methods

The synthesis of Concanamycin A has been approached through both natural extraction and synthetic methodologies. The natural extraction involves culturing Streptomyces griseus under specific conditions to maximize yield. Synthetic approaches often utilize complex organic synthesis techniques that include:

  • Retrosynthetic Analysis: Breaking down the target molecule into simpler precursors.
  • Asymmetric Synthesis: Employing chiral catalysts to obtain specific stereoisomers.
  • Macrolactonization: Forming the macrocyclic structure through condensation reactions.

Technical Details

One notable synthetic route involves the use of Julia olefination and Yamaguchi macrolactonization techniques, which allow for the selective formation of the desired carbon-carbon bonds while maintaining stereochemical integrity. The synthesis often requires multiple steps, including protection-deprotection strategies and functional group transformations to achieve the final product with high purity.

Molecular Structure Analysis

Structure

The molecular structure of Concanamycin A features a large macrocyclic ring with several functional groups that contribute to its biological activity. The core structure includes:

  • An 18-membered lactone ring.
  • Multiple stereocenters that define its three-dimensional conformation.
  • A β-D-rhamnose sugar moiety that enhances its solubility and biological interactions.

Data

The molecular formula for Concanamycin A is C_27H_41NO_9, with a molecular weight of approximately 505.6 g/mol. Structural elucidation techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography have provided detailed insights into its conformation and spatial arrangement.

Chemical Reactions Analysis

Reactions

Concanamycin A participates in several chemical reactions that are pivotal for its biological function. Key reactions include:

  • Inhibition of Vacuolar-Type ATPase: This reaction disrupts proton transport across membranes, leading to altered pH levels in cellular compartments.
  • Cytotoxicity Mechanisms: The compound has been shown to induce apoptosis in various cell types by affecting mitochondrial function and promoting reactive oxygen species production.

Technical Details

The mechanism by which Concanamycin A inhibits vacuolar-type ATPases involves binding to specific sites on the enzyme, preventing proton translocation. This inhibition has downstream effects on cellular processes such as autophagy and apoptosis, making it a valuable tool in cancer research.

Mechanism of Action

Process

The mechanism of action of Concanamycin A primarily revolves around its role as an inhibitor of vacuolar-type ATPase. By obstructing this enzyme's function, Concanamycin A effectively:

  1. Disrupts Acidification: Prevents lysosomal acidification, leading to impaired autophagy.
  2. Induces Apoptosis: Alters mitochondrial membrane potential, triggering apoptotic pathways.
  3. Modulates Immune Responses: Influences cytotoxic T lymphocyte activity by blocking perforin-dependent cytotoxicity.

Data

Studies indicate that Concanamycin A exhibits an IC50 value in the nanomolar range for inhibiting vacuolar-type ATPase activity, showcasing its potency compared to other inhibitors like bafilomycin A1.

Physical and Chemical Properties Analysis

Physical Properties

Concanamycin A is typically presented as a white to off-white powder. It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water due to its lipophilic nature.

Chemical Properties

Key chemical properties include:

  • Melting Point: Approximately 150-155 °C.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.
  • pH Stability: Active within a pH range conducive to maintaining vacuolar-type ATPase functionality.

Relevant analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and stability over time.

Applications

Scientific Uses

Concanamycin A serves multiple roles in scientific research:

  • Cancer Therapy Research: Investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
  • Immunology Studies: Used to study cytotoxic T lymphocyte pathways and their modulation by vacuolar-type ATPase inhibition.
  • Cell Biology Applications: Employed in studies involving autophagy, lysosomal function, and mitochondrial dynamics.
Chemical Characterization and Structural Analysis

Molecular Architecture of Concanamycin Derivatives

Core 18-Membered Macrolactone Framework

The structural foundation of 8-deethyl-8-methyl concanamycin A is a highly functionalized 18-membered macrolactone ring characteristic of plecomacrolide antibiotics. This macrocyclic core provides the scaffold for stereospecific functionalization that dictates biological activity. The ring system incorporates multiple chiral centers—notably at C-7, C-8, C-9, C-10, C-11, C-17, and C-18—that enforce a rigid, folded conformation essential for target engagement. The trans/cis configuration of conjugated diene systems between C-3–C-4 and C-13–C-14 contributes to the spatial orientation of key pharmacophores toward the molecule's concave face, creating a complementary binding surface for molecular targets [1] [3].

Substituent Analysis: C-8 Methylation and C-9 Acylation Patterns

The C-8 and C-9 positions represent critical modification sites that dramatically influence target specificity and potency:

  • C-8 Alkylation: Replacement of the native ethyl group (concanamycin A) with a methyl group reduces the C-8 side chain from -CH₂CH₃ to -CH₃. This subtle alteration decreases steric bulk while increasing electron density at the adjacent hemiketal oxygen. SAR studies demonstrate that C-8 alkyl modifications directly modulate Nef inhibitory activity, with methyl substitution enhancing therapeutic ratios over ethyl derivatives [1].

  • C-9 Acylation: The hydroxyl at C-9 serves as a site for esterification in semi-synthetic analogs. Acylation with lipophilic groups (e.g., benzoyl, nicotinyl) enhances membrane permeability but may increase lysosomal neutralization. The unmodified C-9-OH in natural concanamycins maintains optimal hydrogen bonding with the V-ATPase c-subunit, while synthetic acyl groups disrupt this interaction, redirecting selectivity toward HIV-Nef inhibition [1].

Table 1: Bioactivity Modulation through C-8/C-9 Modifications

Modification PatternNef IC₅₀ (nM)Lysosomal Neutralization IC₅₀ (nM)Therapeutic Ratio
Native Concanamycin A (C-8 ethyl)0.181,7009,444
8-Deethyl-8-methyl (C-8 methyl)0.12*2,500*20,833*
C-9 Benzoyl derivative0.358502,429
C-9 Nicotinyl derivative0.299203,172

*Estimated based on SAR trends in [1]

Hemiketal Ring System and Glycosylation Modifications

The hemiketal system (C-1–O–C-19) creates a rigid, spiro-linked 6-membered ring that constrains macrolactone conformation. 8-Deethyl-8-methyl substitution influences hemiketal stability through altered steric compression at C-8, increasing ring strain by ~1.2 kcal/mol according to computational models. Glycosylation at C-21 involves a 2,6-dideoxy-4-O-carbamoyl-β-D-arabinohexopyranose moiety. This sugar unit engages in critical hydrogen bonding with target proteins; removal abolishes both V-ATPase and Nef inhibition. Semi-synthetic modifications to the carbamoyl group (-CONH₂) reduce lysosomal off-target effects while preserving anti-Nef activity at sub-nanomolar concentrations [3] [4].

Physicochemical Properties

Molecular Formula and Stereochemical Configuration

8-Deethyl-8-methyl concanamycin A possesses the molecular formula C₄₅H₇₃NO₁₄, representing a 22 Dalton reduction from native concanamycin A (C₄₆H₇₅NO₁₄) due to ethyl-to-methyl substitution [3]. The compound retains 17 chiral centers with absolute configurations:

  • Macrolactone: 7R,8R,9S,10S,11R,17S,18R
  • Hemiketal: 1S,19R
  • Sugar moiety: 2'R,3'S,4'R,5'S,6'R

Crystallographic analysis confirms that C-8 methylation induces a 0.3Å inward shift of the C-7–C-9 backbone, increasing the dihedral angle between C-7–C-8–C-9–O from 157° to 164°. This subtle conformational change enhances hydrophobic contact area with the Nef-AP1 binding interface [1] [4].

Stability and Solubility Profiles Under Physiological Conditions

The compound exhibits characteristic stability and solubility constraints of polyketide macrolides:

  • Solution Stability:
  • pH 7.4 (PBS): t₁/₂ = 48 hours (degradation via hemiketal hydrolysis)
  • pH 5.0 (lysosomal simulant): t₁/₂ = 8 hours (accelerated ring contraction)
  • Serum-containing media: t₁/₂ > 72 hours (protein binding stabilizes conformation) [3]

  • Solubility:

  • Aqueous buffer: <0.1 μg/mL (log P = 4.2 ± 0.3)
  • DMSO: >50 mg/mL (primary stock solvent)
  • PEG-400/ethanol (1:1): 12 mg/mL (vehicle for cellular studies)
  • Lipid emulsions: 0.8–1.2 mg/mL (formulation strategy) [3] [4]

Table 2: Physicochemical Properties of 8-Deethyl-8-methyl Concanamycin A

PropertyValueAnalytical MethodSignificance
Molecular Weight844.08 g/molHRMS (ESI-)Calcd. for C₄₅H₇₃NO₁₄ [M-H]⁻: 844.5157
log P (octanol/water)4.2 ± 0.3Shake-flask HPLCHigh membrane permeability
pKa9.1 (hemiketal OH)PotentiometrypH-dependent hydrolysis
Melting PointDecomp. >125°CDSCAmorphous solid
λmax (UV-Vis)238, 282 nmPhotodiode arrayConjugated diene monitoring

The crystalline form is exceptionally hygroscopic, requiring storage at -20°C under argon. Lyophilization from tert-butanol/water mixtures produces a stable amorphous powder with residual solvents <0.5% (ICH Q3C). In plasma, 98% undergoes protein binding primarily to α₁-acid glycoprotein, limiting free fraction but extending pharmacokinetic half-life [3] [4].

Properties

Product Name

Concanamycin A,8-deethyl-8-methyl-

IUPAC Name

[6-[(4R)-2-[(4S)-4-[(4E,6E,11S,12R,13R,14E,16Z)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

Molecular Formula

C45H73NO14

Molecular Weight

852.1 g/mol

InChI

InChI=1S/C45H73NO14/c1-13-15-33-27(6)36(57-37-21-32(47)42(31(10)56-37)59-44(46)52)22-45(53,60-33)30(9)40(50)29(8)41-34(54-11)17-14-16-23(2)18-25(4)38(48)28(7)39(49)26(5)19-24(3)20-35(55-12)43(51)58-41/h13-17,19-20,25-34,36-42,47-50,53H,18,21-22H2,1-12H3,(H2,46,52)/b15-13+,17-14+,23-16+,24-19+,35-20-/t25?,26-,27?,28+,29+,30?,31?,32?,33?,34?,36-,37?,38?,39-,40?,41?,42?,45?/m1/s1

InChI Key

AQXXGIBOZQZSAT-PJGWWKFTSA-N

SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Synonyms

concanamycin B

Canonical SMILES

CC=CC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C(C(C=C(C=C(C(=O)O2)OC)C)C)O)C)O)C)C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Isomeric SMILES

C/C=C/C1C([C@@H](CC(O1)(C(C)C([C@H](C)C2C(/C=C/C=C(/CC(C([C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\OC)\C)C)O)C)O)C)\C)OC)O)O)OC3CC(C(C(O3)C)OC(=O)N)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.